![molecular formula C16H22N6OS B5909237 2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide
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Description
2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.15758052 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline and imidazole derivatives, have been reported to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, enzymatic reactions, and gene regulation .
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions and responses .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways .
Action Environment
The action, efficacy, and stability of 2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . .
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-12-14(24-13(2)20-12)15(23)17-6-7-21-8-10-22(11-9-21)16-18-4-3-5-19-16/h3-5H,6-11H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRPFBNYEWTILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.